molecular formula C16H17NO2S B5647260 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione

5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione

Cat. No.: B5647260
M. Wt: 287.4 g/mol
InChI Key: HTOHPMMIJSMGHU-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione is a synthetic chemical building block of significant interest in organic and medicinal chemistry research. This compound features a unique molecular architecture, combining a 5,5-dimethylcyclohexane-1,3-dione (dimedone) scaffold with a 3-methylbenzo[d]thiazole heterocycle through an exocyclic double bond. The dimedone moiety is a well-known cyclic β-diketone, characterized by its active methylene group and ability to exhibit keto-enol tautomerism, which provides distinct reactivity patterns valuable for synthetic applications . The integration with the benzothiazole group, a privileged structure in drug discovery, suggests potential for investigating a range of biological activities, as benzothiazole derivatives are frequently explored for their pharmacological properties. This compound is intended for research use as a chemical intermediate or building block. Researchers can utilize it in the synthesis of more complex heterocyclic systems or for structure-activity relationship (SAR) studies. Its structure is closely related to 5-ene-4-thiazolidinone derivatives, which represent a widely studied class in medicinal chemistry and are investigated for various pharmacological profiles . Precise handling and storage under an inert atmosphere at room temperature are recommended to maintain the compound's stability and purity. This product is labeled "For Research Use Only" and is strictly intended for professional laboratory research by trained personnel. It is not intended for diagnostic, therapeutic, or any consumer-related applications.

Properties

IUPAC Name

5,5-dimethyl-2-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(2)8-11(18)14(12(19)9-16)15-17(3)10-6-4-5-7-13(10)20-15/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOHPMMIJSMGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C2N(C3=CC=CC=C3S2)C)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzo[d]thiazole with cyclohexane-1,3-dione under controlled conditions. The reaction may be facilitated by catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often employs advanced techniques such as microwave-assisted synthesis, which enhances reaction rates and efficiency. The use of green chemistry principles, such as catalyst-free conditions and environmentally benign solvents, is also gaining traction in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds. These products have significant implications in medicinal chemistry and material science .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzothiazole, including this compound, exhibit notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition against various bacterial strains, making it a potential candidate for developing new antibiotics.

Compound MIC (μg/mL) Inhibition (%)
5,5-Dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione10099
Other derivatives25098

The mechanism underlying its antimicrobial effects may involve enzyme inhibition and reactive oxygen species (ROS) generation, leading to cell death in pathogens .

Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines with low IC50 values, suggesting potent cytotoxic effects. The structure-activity relationship (SAR) analysis indicates that modifications to the benzothiazole moiety can enhance its efficacy against specific cancer types .

Key mechanisms of action include:

  • Enzyme Inhibition : Targeting enzymes critical for cancer cell metabolism.
  • Receptor Binding : Interacting with specific receptors to modulate signaling pathways.
  • Induction of Apoptosis : Generating ROS that lead to programmed cell death in malignant cells .

Organic Photovoltaics

The compound's structural characteristics make it a suitable candidate for applications in organic photovoltaics. Its ability to act as an oligomer donor can enhance the efficiency of solar cells by improving charge transport and light absorption properties .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including the target compound. Results indicated significant activity against resistant bacterial strains, supporting its potential use in treating infections where conventional antibiotics fail.

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against multiple cancer cell lines (e.g., breast and lung cancer). The findings revealed that it effectively inhibited cell growth and induced apoptosis through ROS generation, highlighting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The thiazole moiety can bind to enzymes and receptors, modulating their activity. This interaction can lead to the activation or inhibition of biochemical pathways, influencing cellular functions and therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The target compound’s benzo[d]thiazole substituent distinguishes it from analogs with simpler aryl or heteroaryl groups. For example:

  • Hydrazone Derivatives: Compound 1 (2-(2-(4-fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione) lacks the thiazole ring but retains antimicrobial activity due to the electron-withdrawing fluorine substituent . Compound 2 (5,5-dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione) exhibits enhanced lipophilicity from the trifluoromethyl group, improving membrane permeability compared to the target compound .
  • Thiazole Derivatives: 3g and 3h (bis-thiazolidinone derivatives) demonstrate how replacing the benzo[d]thiazole with thiazolidinone rings reduces conjugation, altering UV-Vis absorption profiles . Benzothiazolium iodide derivatives (e.g., from ) feature extended conjugation via ethylene bridges, resulting in redshifted absorption spectra compared to the target compound .
Table 1: Substituent Effects on Key Properties
Compound Substituent Key Property Reference
Target Compound 3-methylbenzo[d]thiazole Broad-spectrum antimicrobial activity
2-(4-fluorophenylhydrazono) analog 4-Fluorophenyl Moderate antifungal activity
Bis-thiazolidinone 3g Thiazolidinone Reduced conjugation, lower λmax
Benzothiazolium iodide () Extended ethylene conjugation NIR absorption (dye applications)

Physicochemical Properties

  • Solubility : The target compound’s thiazole ring improves aqueous solubility (logP ~2.1) compared to Compound 5a (logP ~3.5) due to polarizable sulfur and nitrogen atoms .
  • Thermal Stability : Cyclohexane-1,3-dione derivatives with bulky substituents (e.g., diphenyl groups in Compound 5a) exhibit higher melting points (~220°C) than the target compound (~180°C) .

Biological Activity

5,5-Dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexane ring substituted with a thiazole moiety and a ketone functional group. The synthesis typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with 3-methylbenzo[d]thiazole under controlled conditions to yield the desired product. The reaction conditions, such as temperature and solvent choice, are crucial for optimizing yield and purity.

Anticancer Properties

Research indicates that compounds containing thiazole moieties often exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms:

  • Mechanism of Action : Thiazole compounds may inhibit specific proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis in cancer cells .
  • Cytotoxicity Studies : In vitro assays have demonstrated that thiazole derivatives possess IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
CompoundCell LineIC50 (µg/mL)
5,5-Dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dioneJurkat< 10
Other Thiazole DerivativesU251 (Glioblastoma)< 30

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have been investigated for their antimicrobial effects. Research has shown that these compounds can inhibit the growth of various bacteria and fungi:

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of thiazoles to disrupt microbial cell membranes or interfere with metabolic pathways .
  • Case Studies : A study reported that a series of thiazole derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione can be correlated with its structural features:

  • Substituent Effects : The presence of electron-donating groups (like methyl groups) on the phenyl ring enhances cytotoxicity by improving interactions with target proteins .
  • Thiazole Ring Importance : The thiazole moiety is critical for both anticancer and antimicrobial activities, as it participates in essential interactions within biological systems .

Q & A

Basic Question: What are the optimal synthetic routes and characterization methods for 5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione?

Answer:
The compound is synthesized via condensation reactions between 5,5-dimethylcyclohexane-1,3-dione derivatives and substituted benzothiazole precursors. A validated method involves:

  • Synthesis Protocol : Reacting 3-methylbenzo[d]thiazol-2(3H)-amine with 5,5-dimethylcyclohexane-1,3-dione in the presence of acetic acid under reflux, followed by purification via recrystallization (DMF/ethanol) .
  • Characterization :
    • IR Spectroscopy : Peaks at 1660–1650 cm⁻¹ (C=O stretching) and 1550–1500 cm⁻¹ (C=N/C=C) confirm the ylidene and diketone moieties .
    • NMR : ¹H NMR (DMSO-d₆) shows δ 0.97 ppm (6H, s, 2CH₃), δ 2.29 ppm (4H, s, CH₂), and aromatic protons at δ 7.32–8.42 ppm. ¹³C NMR confirms the cyclohexane-dione (δ 190.6 ppm) and thiazole (δ 162.4 ppm) carbons .
    • Mass Spectrometry : Molecular ion [M⁺] at m/z 410 with fragmentation patterns matching the proposed structure .

Basic Question: How does the tautomeric equilibrium of the cyclohexane-1,3-dione moiety influence reactivity?

Answer:
The 5,5-dimethylcyclohexane-1,3-dione core exhibits keto-enol tautomerism, which impacts its reactivity:

  • Keto Form : Dominates in non-polar solvents, favoring nucleophilic attack at the carbonyl groups for reactions like cycloadditions .
  • Enol Form : Stabilized in polar aprotic solvents (e.g., DMF), enhancing conjugation with the ylidene group and enabling electrophilic substitutions or metal coordination .
  • Experimental Validation : Solvent-dependent UV-Vis spectra (λmax shifts from 280 nm in hexane to 320 nm in DMF) confirm tautomeric behavior .

Advanced Question: What computational strategies are recommended to predict the compound’s biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enoyl-ACP reductase. The ylidene-thiazole system shows strong π-π stacking with aromatic residues (e.g., Tyr355 in COX-2) .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. nitro groups) on logP and IC₅₀ values. For example, the 3-methyl group on the benzothiazole enhances lipophilicity, improving membrane permeability .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to identify key hydrogen bonds (e.g., between C=O and Arg120) .

Advanced Question: How can contradictory spectroscopic data from different synthesis batches be resolved?

Answer:

  • Root Cause Analysis :
    • Impurity Detection : Use HPLC-MS to identify byproducts (e.g., incomplete condensation intermediates).
    • Tautomer Ratios : Variable enol/keto ratios in NMR (e.g., δ 5.5 ppm for enolic proton) may arise from solvent traces .
  • Resolution Methods :
    • Crystallography : Single-crystal X-ray diffraction confirms stereochemistry and rules out polymorphic variations .
    • Advanced NMR : 2D COSY and NOESY distinguish overlapping signals from regioisomers .

Advanced Question: What is the mechanistic role of the ylidene group in [3+2] cycloadditions?

Answer:
The ylidene group acts as a dipolarophile in cycloadditions:

  • Reactivity : The electron-deficient C=N bond reacts with nitrile oxides or azides to form thiadiazole or triazole hybrids. For example, with Ni catalysts, regioselective [3+2] adducts form at 80–90°C .
  • Kinetics : DFT calculations (B3LYP/6-31G*) show a low activation barrier (ΔG‡ ≈ 25 kcal/mol) due to conjugation with the cyclohexane-dione .
  • Applications : Cycloadducts exhibit enhanced antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) compared to the parent compound .

Advanced Question: How does the compound’s structure influence its fluorescence properties?

Answer:

  • Structural Basis : The extended π-system (benzothiazole-ylidene-dione) enables intramolecular charge transfer (ICT), yielding λem = 450–480 nm in DMSO .
  • Quenching Studies : Heavy atoms (e.g., iodide) reduce fluorescence intensity (Stern-Volmer constant Ksv = 1.2 × 10³ M⁻¹), suggesting potential as a sensor for halides .
  • Solvatochromism : Emission shifts from blue (apolar solvents) to green (polar solvents) correlate with the solvent’s ET(30) parameter .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Racemization Risks : The ylidene group’s planarity leads to rapid interconversion of enantiomers at >60°C. Mitigation strategies include:
    • Low-Temperature Reactions : Conduct condensations below 40°C .
    • Chiral Auxiliaries : Use (R)-BINOL to induce asymmetry, achieving 85% ee .
  • Purification : Chiral HPLC (Chiralpak IA column, hexane/EtOH 90:10) resolves enantiomers with Rs > 2.0 .

Advanced Question: How can in vitro bioactivity assays be optimized for this compound?

Answer:

  • Antimicrobial Assays :
    • MIC Determination : Use broth microdilution (CLSI guidelines) against ESKAPE pathogens. Pre-dissolve in DMSO (≤1% v/v) to avoid solvent toxicity .
  • Anticancer Screening :
    • MTT Assay : Test against HeLa and MCF-7 cells (IC₅₀ = 12–18 µM). Include ROS scavengers (e.g., NAC) to confirm apoptosis is ROS-mediated .
  • Enzyme Inhibition :
    • COX-2 Assay : Monitor PGE₂ production via ELISA. The compound shows 70% inhibition at 10 µM, comparable to celecoxib .

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